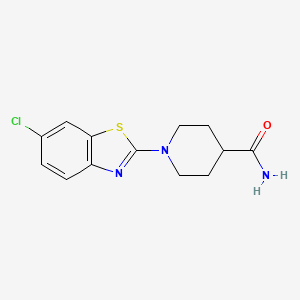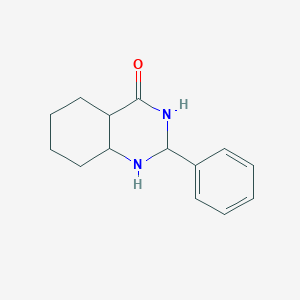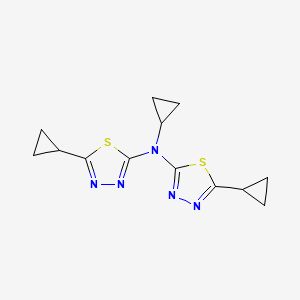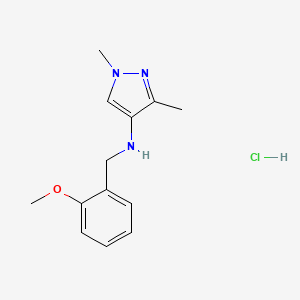
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrazole ring substituted with a propyl group and a methanamine group linked to a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Propyl Group: The pyrazole ring can be alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Attachment of Methanamine Group: The propyl-substituted pyrazole can be reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Coupling with Tetrahydrofuran: The final step involves the reaction of the methanamine derivative with tetrahydrofuran-2-carboxaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the methanamine group.
Substitution: Substituted derivatives at the methanamine group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine: Similar structure with an ethyl group instead of a propyl group.
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.
Uniqueness
1-(1-propyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H22ClN3O |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H21N3O.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h5-6,12-13H,2-4,7-10H2,1H3;1H |
InChI Key |
HKNGLAUREGBUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2CCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine](/img/structure/B12230110.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12230114.png)


![6-cyclobutyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12230130.png)
![1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230133.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinoxaline](/img/structure/B12230148.png)
![1-(1-isobutyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12230153.png)
![2-Methyl-4-[(oxolan-3-yloxy)methyl]-1,3-thiazole](/img/structure/B12230155.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12230158.png)
![4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12230170.png)

![4-methyl-3-[(oxolan-3-yloxy)methyl]-4H-1,2,4-triazole](/img/structure/B12230179.png)

